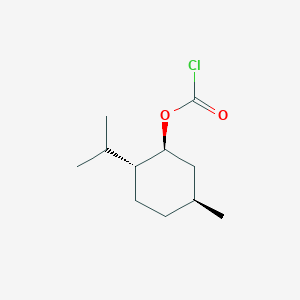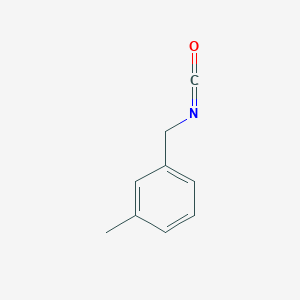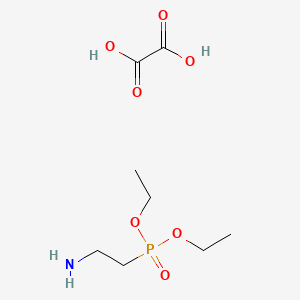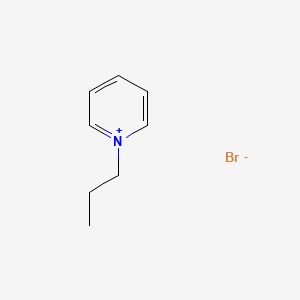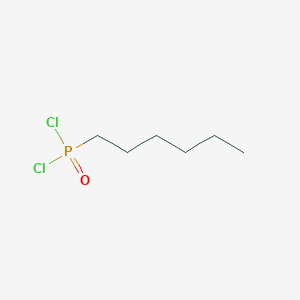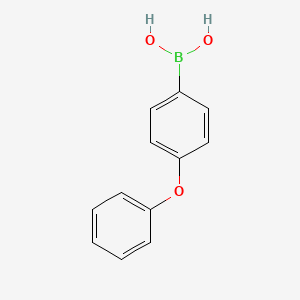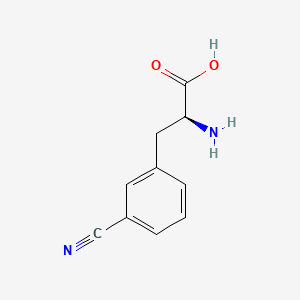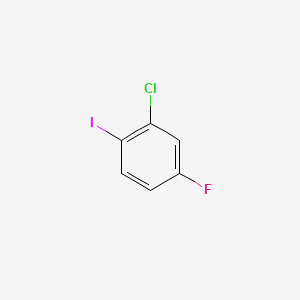
2-Chloro-4-fluoroiodobenzene
説明
2-Chloro-4-fluoroiodobenzene, also known as 2-chloro-1-fluoro-4-iodobenzene [IUPAC name], is a polyhalobenzene . It is a derivative of 2,4-dihalofluorobenzene .
Synthesis Analysis
The synthesis of this compound involves various transition metal-mediated C-C and C-N cross-coupling reactions . It can also be prepared from aniline .Molecular Structure Analysis
The molecular formula of this compound is C6H3ClFI . The molecular weight is 256.44 g/mol . The InChI representation of the molecule isInChI=1S/C6H3ClFI/c7-5-3-4 (8)1-2-6 (5)9/h1-3H . Chemical Reactions Analysis
This compound participates in the synthesis of 3-carboxythiophene analogs . It also undergoes cross-coupling reaction with potassium pentafluorophenyltrifluoroborate in the presence of different palladium catalysts and silver oxide in toluene .Physical And Chemical Properties Analysis
This compound has a density of 2.0±0.1 g/cm3, a boiling point of 219.3±20.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.7±3.0 kJ/mol and a flash point of 86.5±21.8 °C . The index of refraction is 1.606 .科学的研究の応用
1. Vibrational Spectral Analysis
2-Chloro-4-fluoroiodobenzene and its analogs have been subject to vibrational spectral analysis. For instance, a study by Ilango et al. (2008) utilized Fourier Transform Infrared (FTIR) and Raman spectroscopy to investigate the normal coordinate calculations of 2-chloro-1,3-dibromo-5-fluorobenzene, an analog of this compound (Ilango et al., 2008).
2. Mass-Analyzed Threshold Ionization (MATI) Studies
Mass-analyzed threshold ionization (MATI) has been used to measure the vibrational spectra of halobenzene cations, including chloro- and fluoroiodobenzene analogs. This method provides detailed insights into the vibrational structures of these compounds (Kwon, Kim, & Kim, 2002).
3. Electrochemical Fluorination
Electrochemical fluorination of chlorobenzene, closely related to this compound, has been explored for producing fluorinated aromatic compounds. This method has yielded primary products such as 1-chloro-2-fluorobenzene and 1-chloro-4-fluorobenzene (Momota et al., 1995).
4. Microwave-Assisted Synthesis
Microwave irradiation has been employed to increase the reaction rate and efficiency in the synthesis of chloro-fluoronitrobenzene derivatives. Luo Jun (2007) demonstrated a significant enhancement in yield and selectivity for 3-chloro-4-fluoronitrobenzene synthesis under microwave conditions (Luo Jun, 2007).
5. Synthesis of Complex Organic Compounds
A novel synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a derivative of this compound, has been reported for the preparation of pesticides and other complex organic compounds. This synthesis utilizes a Schiemann reaction, oxychlorination, and nitration (Du et al., 2005).
6. Positron Emission Tomography (PET) Radiotracers
In the field of medical imaging, derivatives of this compound have been developed as radiotracers for Positron Emission Tomography (PET). The Stille reaction with 4-[(18)F]fluoroiodobenzene has been used to synthesize fluorine-18 labelled cyclooxygenase-2 (COX-2) inhibitors, which are significant for monitoring COX-2 expression (Wüst, Höhne, & Metz, 2005).
7. Molecular Interaction Studies
Studies have explored the solvation and reaction rates of chloro- and fluoro-substituted dinitrobenzenes, providing insights into molecular interactions and reaction mechanisms. Such research is vital in understanding the behaviors of molecules like this compound under various conditions (Alarcón-Espósito et al., 2015).
8. Development of Building Blocks for Research
The synthesis of fluoro- and chloro-derivatives, similar to this compound, has been used to create unique naphthalene derivatives. These compounds serve as building blocks for pharmaceutical or agricultural research, demonstrating the versatility of such halogenated compounds in synthetic chemistry (Masson & Schlosser, 2005).
9. Automated Radiosynthesis in Radiochemistry
Automated synthesis methods have been developed for creating no-carrier-added fluorine-18 labelled compounds, including derivatives of this compound. These methods are crucial in radiochemistry for producing high purity radiotracers for medical imaging (Way & Wuest, 2014).
10. Halocarbon-Hydrogen Bond Studies
Halocarbons, including chloro- and fluoro-substituted compounds similar to this compound, have been studied as hydrogen bond acceptors. This research provides insights into the interaction dynamics of halocarbons with hydrogen bonds, enhancing our understanding of molecular interactions in various chemical contexts (Robertson et al., 2018).
Safety and Hazards
2-Chloro-4-fluoroiodobenzene is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
作用機序
In general, halogenated aromatic compounds like 2-chloro-4-fluoro-1-iodobenzene can participate in various types of chemical reactions, including nucleophilic aromatic substitution and electrophilic aromatic substitution, among others . These reactions can lead to the formation of a wide variety of other compounds, which could potentially have biological activity.
As for the pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) of a compound like 2-chloro-4-fluoro-1-iodobenzene would depend on factors such as its chemical properties, the route of administration, and the organism it’s administered to. For example, its solubility in water and other solvents, as well as its stability under various conditions, could affect its bioavailability .
The action environment, including factors like temperature, pH, and the presence of other substances, could also influence the compound’s action, efficacy, and stability. For example, some compounds are sensitive to light and need to be stored in the dark .
特性
IUPAC Name |
2-chloro-4-fluoro-1-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFI/c7-5-3-4(8)1-2-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTCKVPDYXEGSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371441 | |
| Record name | 2-chloro-4-fluoro-1-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101335-11-9 | |
| Record name | 2-Chloro-4-fluoro-1-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101335-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-4-fluoro-1-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 2-chloro-4-fluoro-1-iodo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





